molecular formula C21H20O3 B1296644 3,5-Dibenzyloxybenzyl alcohol CAS No. 24131-31-5

3,5-Dibenzyloxybenzyl alcohol

Cat. No.: B1296644
CAS No.: 24131-31-5
M. Wt: 320.4 g/mol
InChI Key: MHHXKZKHZMSINU-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxybenzyl alcohol is an organic compound with the molecular formula C21H20O3. It is characterized by the presence of two benzyloxy groups attached to a benzyl alcohol moiety. This compound is known for its white to off-white crystalline appearance and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibenzyloxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with hydroquinone in the presence of a base. The reaction typically proceeds as follows:

    Starting Materials: Benzyl alcohol and hydroquinone.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

    Procedure: The benzyl alcohol is added to a solution of hydroquinone in a suitable solvent, such as ethanol or methanol. The base is then added to the mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.

    Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing advanced purification techniques such as distillation and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibenzyloxybenzyl alcohol undergoes various chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

[3,5-bis(phenylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHXKZKHZMSINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340092
Record name 3,5-Dibenzyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24131-31-5
Record name 3,5-Dibenzyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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